![molecular formula C12H13BrO2 B1423737 Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate CAS No. 1236357-65-5](/img/structure/B1423737.png)
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate
Overview
Description
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate, also known as MBC, is an organic compound with a molecular formula of C11H11BrO2. It is a cyclobutane derivative of bromophenyl and is used in a variety of scientific applications, including synthesis and reactions, as well as in biochemical and physiological studies.
Scientific Research Applications
Organic Synthesis
Cyclobutanes are heavily exploited in organic synthesis as subunits for natural product preparation, ring-opening, and ring-contraction reactions. The introduction of a cyclobutane fragment is often used to achieve conformational restriction in medicinal chemistry .
Photovoltaics
Research on cyclobutane has explored its potential as an energy source in photovoltaics – devices that convert light energy into electrical energy. Its ring strain may enhance the efficiency of energy transfer .
NK1 Receptor Antagonists
Cyclobutane derivatives have been described as potent and selective NK1 receptor antagonists, exhibiting high in vitro binding affinity and potent inhibition of central NK1 receptors following oral administration .
JAK1-Mediated Autoimmune Diseases
Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure with a 1,3-disubstituted cyclobutane structure, increasing selectivity towards the JAK1 receptor .
Natural Product Synthesis
Complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids, show potent biological activities and fascinating architectures .
Pharmaceutical Applications
Bicyclobutanes (BCBs) have evolved from curiosities to versatile reagents with special attention given to potential pharmaceutical applications .
properties
IUPAC Name |
methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYFYTYZRWWHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695142 | |
Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
CAS RN |
1236357-65-5 | |
Record name | Methyl 1-(4-bromophenyl)cyclobutanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236357-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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